molecular formula C10H18Cl2N2 B8017021 (S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride

(S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride

Cat. No.: B8017021
M. Wt: 237.17 g/mol
InChI Key: WHUGFNKIYIGBIU-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HCl. It is a derivative of phenylethylamine, characterized by the presence of two methyl groups attached to the nitrogen atom and a phenyl group attached to the ethyl chain. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride typically involves the reaction of phenylethylamine with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenylethylamine derivatives.

Scientific Research Applications

(S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on neurotransmitter systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of (S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Its effects on neurotransmitter systems, such as dopamine and serotonin, are of particular interest in neuropharmacology research.

Comparison with Similar Compounds

(S)-N1,N1-Dimethyl-2-phenylethane-1,2-diamine dihydrochloride can be compared with other similar compounds, such as:

    Phenylethylamine: The parent compound, which lacks the dimethylamine group.

    N-methylphenylethylamine: A derivative with a single methyl group attached to the nitrogen atom.

    N,N-dimethylphenylethylamine: A derivative with two methyl groups attached to the nitrogen atom, similar to this compound but without the dihydrochloride salt.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility and reactivity.

Properties

IUPAC Name

(1S)-N',N'-dimethyl-1-phenylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-12(2)8-10(11)9-6-4-3-5-7-9;;/h3-7,10H,8,11H2,1-2H3;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUGFNKIYIGBIU-YQFADDPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H](C1=CC=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.